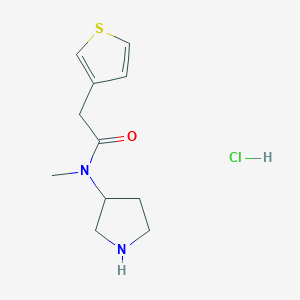
N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring, a thiophene ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a suitable halide.
Formation of the Acetamide Group: The acetamide group can be formed by reacting an amine with an acyl chloride or anhydride.
Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidine ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or thiophenes.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amides and thiophenes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” involves its interaction with specific molecular targets. The pyrrolidine and thiophene rings may interact with enzymes or receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-N-(pyrrolidin-3-yl)acetamide: Lacks the thiophene ring.
N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide: Lacks the methyl group on the nitrogen atom.
N-methyl-2-(thiophen-3-yl)acetamide: Lacks the pyrrolidine ring.
Uniqueness
“N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” is unique due to the presence of both the pyrrolidine and thiophene rings, as well as the methylated nitrogen atom. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H17ClN2OS |
|---|---|
Peso molecular |
260.78 g/mol |
Nombre IUPAC |
N-methyl-N-pyrrolidin-3-yl-2-thiophen-3-ylacetamide;hydrochloride |
InChI |
InChI=1S/C11H16N2OS.ClH/c1-13(10-2-4-12-7-10)11(14)6-9-3-5-15-8-9;/h3,5,8,10,12H,2,4,6-7H2,1H3;1H |
Clave InChI |
BHKNGFOMBUUEPW-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCNC1)C(=O)CC2=CSC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


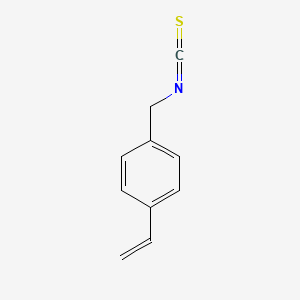
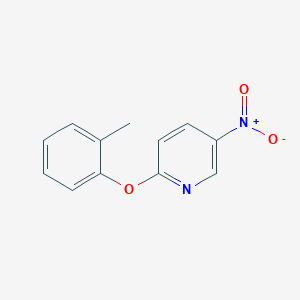

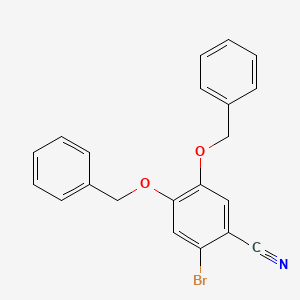
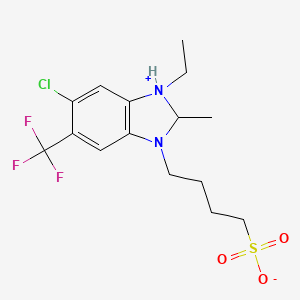
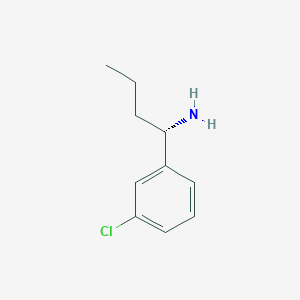

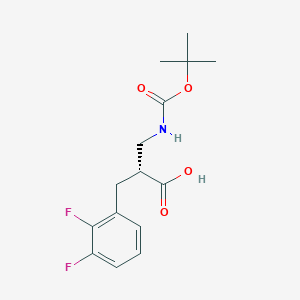

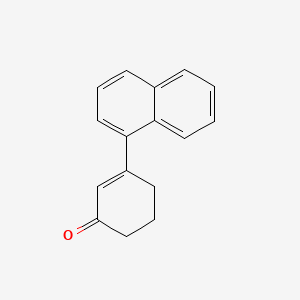
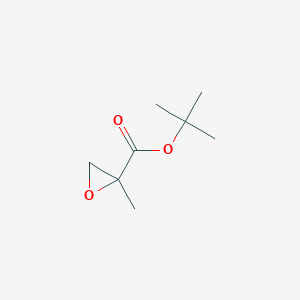

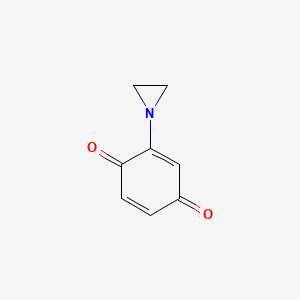
![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)
